![molecular formula C22H24ClN3O4 B2659018 6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1251572-96-9](/img/structure/B2659018.png)
6'-chloro-1-(2,4-dimethoxybenzoyl)-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
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Overview
Description
6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the quinazolinone core: This can be achieved by reacting 2-aminobenzamide with an appropriate aldehyde under acidic conditions.
Spirocyclization: The quinazolinone intermediate is then subjected to spirocyclization with a piperidine derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce various reduced forms of the spiro compound.
Scientific Research Applications
6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of spiro compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows for specific binding interactions, which can modulate the activity of the target. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the chloro and dimethoxybenzoyl groups.
1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the chloro group.
Uniqueness
6’-chloro-1-(2,4-dimethoxybenzoyl)-1’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is unique due to the presence of the chloro and dimethoxybenzoyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
6-chloro-1'-(2,4-dimethoxybenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-25-18-7-4-14(23)12-17(18)20(27)24-22(25)8-10-26(11-9-22)21(28)16-6-5-15(29-2)13-19(16)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCHXPXAVMCGJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=C(C=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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